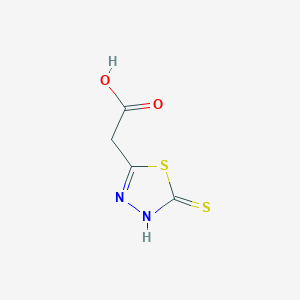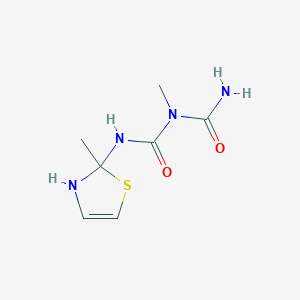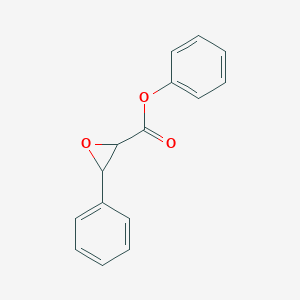
Phenyl 3-phenyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-phenyloxirane-2-carboxylate is an organic compound that belongs to the class of glycidic esters. This compound is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group attached to a phenyl ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 3-phenyloxirane-2-carboxylate can be synthesized through the Darzens condensation reaction. This reaction involves the condensation of acetophenone with the ethyl ester of monochloroacetic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate glycidic ester, which is then converted to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form phenylacetone and sodium chloride.
Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of 1,2-disubstituted adducts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid is commonly used to hydrolyze the compound.
Nucleophilic Ring Opening: Various nucleophiles, including water, alcohols, and amines, can be used under mild conditions to open the epoxide ring.
Major Products Formed
Hydrolysis: Phenylacetone and sodium chloride.
Nucleophilic Ring Opening: 1,2-disubstituted adducts, such as β-alkoxyalcohols and β-hydroxypropyl esters.
Scientific Research Applications
Phenyl 3-phenyloxirane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the production of polymers and resins.
Green Chemistry: The compound is employed in environmentally friendly chemical processes, such as the regioselective nucleophilic ring opening of epoxides using visible light.
Mechanism of Action
The mechanism of action of phenyl 3-phenyloxirane-2-carboxylate primarily involves the reactivity of its epoxide ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. In the presence of acids or bases, the compound can be hydrolyzed to form phenylacetone. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Phenyl 3-phenyloxirane-2-carboxylate can be compared with other glycidic esters, such as:
Ethyl methylphenylglycidate:
BMK Glycidates: These compounds are used as intermediates in the synthesis of phenylacetone and other organic compounds.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
25518-21-2 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
phenyl 3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C15H12O3/c16-15(17-12-9-5-2-6-10-12)14-13(18-14)11-7-3-1-4-8-11/h1-10,13-14H |
InChI Key |
GBQMNXWHCORGMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
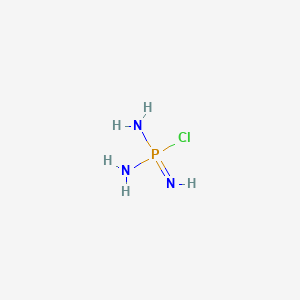
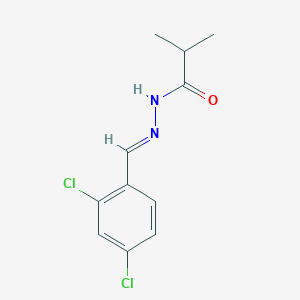
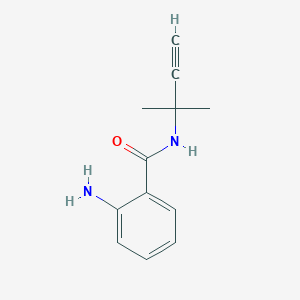
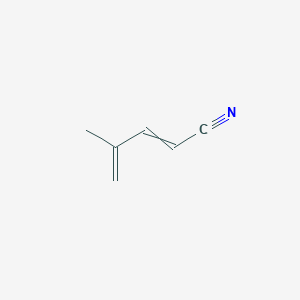

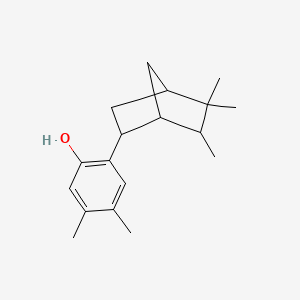

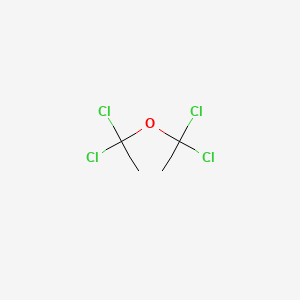

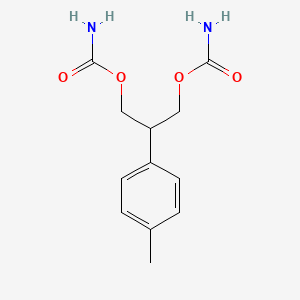
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
